Sns-314

Descripción

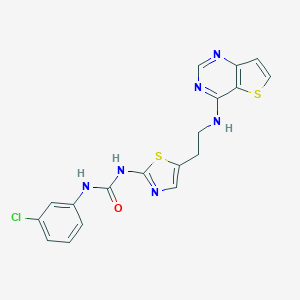

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-3-[5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-1,3-thiazol-2-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN6OS2/c19-11-2-1-3-12(8-11)24-17(26)25-18-21-9-13(28-18)4-6-20-16-15-14(5-7-27-15)22-10-23-16/h1-3,5,7-10H,4,6H2,(H,20,22,23)(H2,21,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYAUAZLLLJJGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=C(S2)CCNC3=NC=NC4=C3SC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147269 | |

| Record name | SNS 314 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057249-41-8 | |

| Record name | SNS 314 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1057249418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SNS-314 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SNS 314 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SNS-314 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/802IFJ0Z8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SNS-314: A Potent Pan-Aurora Kinase Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SNS-314 is a potent, ATP-competitive, and selective small molecule inhibitor of Aurora kinases A, B, and C.[1][2] These serine/threonine kinases are crucial regulators of mitosis, and their overexpression is frequently observed in various human cancers, making them attractive targets for therapeutic intervention.[2][3] this compound has demonstrated significant anti-proliferative activity in a wide range of cancer cell lines and has shown anti-tumor efficacy in preclinical xenograft models.[4][5] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and key experimental data and protocols.

Chemical Structure and Properties

This compound is chemically identified as N-(3-Chlorophenyl)-N'-[5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-2-thiazolyl]urea.[4] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C18H15ClN6OS2 | [1] |

| Molecular Weight | 430.93 g/mol | [1] |

| CAS Number | 1057249-41-8 | [4] |

| Appearance | Crystalline solid | [6] |

| Solubility | DMSO: 86 mg/mL (163.17 mM) | [7] |

| SMILES | N(C(=O)Nc1sc(cn1)CCNc1c2c(ncn1)ccs2)c1cc(ccc1)Cl | [4] |

Note: The mesylate salt of this compound (this compound mesylate) has a molecular weight of 527.0 g/mol and a distinct CAS number (1146618-41-8).[6][7]

Mechanism of Action

This compound functions as a pan-inhibitor of Aurora kinases, with nanomolar potency against all three isoforms.[8] By competitively binding to the ATP-binding pocket of Aurora kinases, this compound disrupts their catalytic activity, leading to a cascade of mitotic defects.[3] Inhibition of Aurora A results in aberrant centrosome duplication and spindle formation. Inhibition of Aurora B disrupts the spindle assembly checkpoint and prevents cytokinesis, the final step of cell division.[3] This failure of cytokinesis leads to endoreduplication, where cells replicate their DNA without dividing, resulting in polyploidy and eventual cell death.[1][2] The role of Aurora C is less defined, but it is known to be able to compensate for Aurora B activity.[3]

Caption: Mechanism of action of this compound on the Aurora kinase signaling pathway.

Quantitative Data

Biochemical Potency

This compound demonstrates high potency against the three Aurora kinase isoforms in biochemical assays.

| Kinase Target | IC50 (nM) | Reference |

| Aurora A | 9 | [4] |

| Aurora B | 31 | [4] |

| Aurora C | 3.4 | [4] |

Anti-proliferative Activity in Cancer Cell Lines

The compound has shown potent anti-proliferative effects across a variety of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference | | --- | --- | --- | | HCT116 | Colorectal Carcinoma | ~5 |[3] | | A2780 | Ovarian Cancer | 1.8 |[8] | | PC-3 | Prostate Cancer | 24 |[8] | | HeLa | Cervical Cancer | - |[8] | | MDA-MB-231 | Breast Cancer | - |[8] | | H-1299 | Lung Cancer | - |[8] | | HT29 | Colon Cancer | 24 |[8] | | CAL-62 | Anaplastic Thyroid Carcinoma | 2.6 - 26.6 |[4] | | 8305C | Anaplastic Thyroid Carcinoma | 2.6 - 26.6 |[4] | | 8505C | Anaplastic Thyroid Carcinoma | 2.6 - 26.6 |[4] | | BHT-101 | Anaplastic Thyroid Carcinoma | 2.6 - 26.6 |[4] |

Note: "-" indicates that while inhibition was observed, a specific IC50 value was not provided in the cited source.

Experimental Protocols

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a method to determine the IC50 of this compound against Aurora kinases.

-

Reaction Setup : Prepare a reaction mixture containing 10 mM Tris-HCl (pH 7.2), 10 mM MgCl2, 0.1% BSA, 0.05% Tween 20, and 1 mM DTT.

-

Enzyme and Substrate : Add the specific Aurora kinase isoform (e.g., 7.5 nM Aurora-A) and a biotinylated histone H3 peptide substrate (120 nM).

-

ATP : Initiate the kinase reaction by adding ATP (at a concentration of 2x the Km for the enzyme, e.g., 6 µM for Aurora-A).

-

Inhibitor : Add serial dilutions of this compound (dissolved in DMSO) to the reaction wells.

-

Incubation : Incubate the reaction plate at 25°C for 1 hour.

-

Detection : Stop the reaction and measure the fluorescence signal according to the HTRF assay kit manufacturer's instructions to quantify kinase activity.

-

Data Analysis : Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability and Cytotoxicity Assay

This protocol describes a method to assess the effect of this compound on cancer cell proliferation and viability.

Caption: A typical experimental workflow for determining cell viability.

-

Cell Seeding : Plate cells (e.g., HCT116) in 96-well plates at a density of 1,500-2,000 cells per well.

-

Compound Addition : After allowing cells to adhere overnight, treat them with a serial dilution of this compound.

-

Incubation : Incubate the plates for a specified period (e.g., 72 hours for cytotoxicity, 5 days for viability).

-

Reagent Addition :

-

For cytotoxicity , use a reagent like CellTiter-Glo® to measure intracellular ATP levels, which correlate with the number of viable cells.

-

For viability , use a reagent like CellTiter-Blue® which measures the metabolic capacity of cells.

-

-

Signal Measurement : Read the luminescence or fluorescence signal using a plate reader.

-

Data Analysis : Normalize the data to untreated controls and calculate the IC50, the concentration of this compound that inhibits 50% of cell growth.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a mouse model.

-

Tumor Implantation : Subcutaneously implant human cancer cells (e.g., HCT116) into immunocompromised mice.

-

Tumor Growth : Allow tumors to grow to a palpable size.

-

Treatment Administration : Administer this compound (e.g., 50 or 100 mg/kg) via an appropriate route (e.g., oral gavage) according to a defined dosing schedule (e.g., weekly, bi-weekly).

-

Tumor Monitoring : Measure tumor volume regularly using calipers.

-

Pharmacodynamic Analysis : At specified time points, tumors can be harvested to analyze biomarkers of Aurora kinase inhibition, such as the phosphorylation of histone H3.[4]

-

Efficacy Evaluation : Compare the tumor growth in the this compound-treated group to a vehicle-treated control group to determine the percentage of tumor growth inhibition.[4]

Conclusion

This compound is a well-characterized and potent pan-Aurora kinase inhibitor with significant potential as an anti-cancer therapeutic. Its ability to induce mitotic catastrophe in proliferating cancer cells has been demonstrated both in vitro and in vivo. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other molecules in its class.

References

- 1. This compound | C18H15ClN6OS2 | CID 24995524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. adipogen.com [adipogen.com]

- 4. This compound Inhibitor CAS No. 1057249-41-8 - this compound Supplier [karebaybio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

The Pan-Aurora Kinase Inhibitor SNS-314: A Technical Guide to its Effects on Microtubule and Spindle Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNS-314 is a potent and selective pan-inhibitor of Aurora kinases A, B, and C, a family of serine/threonine kinases that are critical regulators of mitosis. Dysregulation of Aurora kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the effects of this compound on microtubule dynamics and mitotic spindle formation. We detail its mechanism of action, provide quantitative data on its biochemical and cellular activities, and present detailed experimental protocols for its characterization. Furthermore, we visualize the key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's cellular impact.

Introduction

The process of mitosis is a tightly orchestrated series of events ensuring the faithful segregation of genetic material into two daughter cells. Central to this process are the Aurora kinases, which play pivotal roles in centrosome maturation, mitotic spindle assembly, chromosome alignment, and cytokinesis.[1] this compound is a small molecule inhibitor that demonstrates potent and selective inhibition of all three Aurora kinase isoforms.[1][2] By targeting these key mitotic regulators, this compound disrupts the normal progression of cell division, leading to mitotic catastrophe and subsequent apoptosis in cancer cells.[3] This guide serves as a comprehensive resource for researchers investigating the cellular and molecular effects of this compound, with a particular focus on its impact on the microtubule cytoskeleton and the mitotic spindle.

Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of the ATP-binding pocket of Aurora kinases A, B, and C.[2] This inhibition disrupts the downstream signaling cascades that are essential for proper mitotic progression.

Aurora A is primarily involved in centrosome separation and maturation, as well as the assembly of a bipolar mitotic spindle.[1] Its inhibition by this compound leads to defects in these processes, often resulting in the formation of monopolar or disorganized spindles.

Aurora B , a component of the chromosomal passenger complex, is crucial for the correction of improper kinetochore-microtubule attachments and the activation of the spindle assembly checkpoint (SAC).[1] Inhibition of Aurora B by this compound disrupts the proper alignment of chromosomes at the metaphase plate and can lead to a bypass of the SAC, resulting in endoreduplication and polyploidy.[3]

Aurora C shares significant homology with Aurora B and is also implicated in the regulation of mitosis, particularly in meiosis.[1]

The collective inhibition of all three Aurora kinases by this compound results in a cascade of mitotic errors, including failed spindle formation, improper chromosome segregation, and an inability to complete cytokinesis, ultimately triggering apoptotic cell death.[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound's inhibitory activity and cellular effects.

Table 1: Biochemical Activity of this compound [2]

| Target | IC50 (nM) |

| Aurora A | 9 |

| Aurora B | 31 |

| Aurora C | 3 |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colorectal Carcinoma | ~125 |

| A2780 | Ovarian Cancer | 1.8 |

| PC-3 | Prostate Cancer | - |

| HeLa | Cervical Cancer | - |

| MDA-MB-231 | Breast Cancer | - |

| H-1299 | Lung Cancer | - |

| HT29 | Colon Cancer | 24 |

| CAL-62 | Anaplastic Thyroid | 2.6 - 26.6 |

Table 3: Cellular Effects of this compound

| Effect | Cell Line | Treatment Conditions | Result | Reference |

| Inhibition of Histone H3 Phosphorylation | HCT116 | 50 and 100 mg/kg in vivo | Dose-dependent inhibition | [1] |

| Induction of Apoptosis | CAL-62 | 100 nM for 24 hours | Significant augmentation of the apoptotic index | [4] |

| Increased Caspase-3 Activity | HCT116 | In vivo treatment | Increased Caspase-3 levels | [1] |

| Induction of Polyploidy | - | - | Leads to polyploidy | [3] |

| G2/M Cell Cycle Arrest | - | - | Accumulation of cells in G2/M phase | [5] |

Experimental Protocols

Aurora Kinase Inhibition Assay (HTRF-based)

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to determine the IC50 of this compound against Aurora kinases.

Materials:

-

Recombinant Aurora kinase (A, B, or C)

-

Biotinylated peptide substrate (e.g., LRRASLG)

-

ATP

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-XL665

-

HTRF detection buffer

-

384-well low-volume plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add this compound dilutions, Aurora kinase, and the biotinylated peptide substrate in assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the HTRF detection reagents (Europium-labeled antibody and Streptavidin-XL665) in detection buffer.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio (665/620) and plot against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99% pure)

-

GTP

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

-

This compound

-

Paclitaxel (positive control for polymerization)

-

Vinblastine (positive control for depolymerization)

-

96-well plate

-

Spectrophotometer with temperature control

Procedure:

-

On ice, prepare a reaction mixture containing tubulin and GTP in polymerization buffer.

-

Add this compound or control compounds to the wells of a pre-chilled 96-well plate.

-

Add the tubulin reaction mixture to the wells.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

-

Plot absorbance versus time to generate polymerization curves. An increase in absorbance indicates tubulin polymerization.

Immunofluorescence Staining of the Mitotic Spindle

This protocol allows for the visualization of the mitotic spindle and associated defects following this compound treatment.

Materials:

-

Cells grown on coverslips

-

This compound

-

Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies: anti-α-tubulin (for microtubules), anti-pericentrin or anti-γ-tubulin (for centrosomes)

-

Fluorescently labeled secondary antibodies

-

DAPI (for DNA staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with this compound for the desired time.

-

Fix the cells with the chosen fixative.

-

Permeabilize the cells if using a cross-linking fixative.

-

Block non-specific antibody binding.

-

Incubate with primary antibodies diluted in blocking buffer.

-

Wash with PBS.

-

Incubate with fluorescently labeled secondary antibodies.

-

Wash with PBS.

-

Counterstain with DAPI.

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope, capturing images of the microtubules, centrosomes, and DNA.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

Cells treated with this compound

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, measuring the fluorescence of the PI-stained DNA.

-

Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.

Apoptosis Assay (Caspase-Glo 3/7 Assay)

This assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

Materials:

-

Cells treated with this compound in a 96-well plate

-

Caspase-Glo® 3/7 Reagent

-

Luminometer

Procedure:

-

Treat cells in a 96-well plate with this compound for the desired time.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well.

-

Mix by orbital shaking for 30 seconds.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a luminometer. Increased luminescence is proportional to the amount of caspase 3/7 activity.

Visualizations

Signaling Pathway

Caption: this compound inhibits Aurora kinases, leading to mitotic defects and apoptosis.

Experimental Workflow: Investigating this compound's Effects

Caption: Workflow for characterizing the in vitro and cellular effects of this compound.

Conclusion

This compound is a powerful tool for probing the multifaceted roles of Aurora kinases in mitosis. Its potent and pan-inhibitory activity leads to profound defects in microtubule-dependent processes, most notably the formation and function of the mitotic spindle. This ultimately results in cell cycle arrest, endoreduplication, and apoptosis, highlighting the therapeutic potential of targeting Aurora kinases in oncology. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the intricate mechanisms of this compound and to explore its potential in a preclinical and clinical setting.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphoproteomic Analysis of Aurora Kinase Inhibition in Monopolar Cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unweaving the mitotic spindle: A focus on Aurora kinase inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

SNS-314 Cell Culture Treatment: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNS-314 is a potent and selective pan-inhibitor of Aurora kinases A, B, and C, crucial regulators of mitosis.[1][2][3] Its inhibition of these kinases disrupts the formation of the mitotic spindle, bypasses the spindle assembly checkpoint, and prevents cytokinesis, ultimately leading to endoreduplication and apoptotic cell death in rapidly proliferating cells.[1] This mechanism makes this compound a compound of significant interest in oncology research. These application notes provide detailed protocols for the in vitro treatment of cancer cell lines with this compound, guidelines for data interpretation, and a summary of its mechanism of action.

Mechanism of Action

This compound is an ATP-competitive inhibitor of Aurora kinases A, B, and C.[4] These serine/threonine kinases are key regulators of various mitotic events.[4] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a critical component of the chromosomal passenger complex, ensuring correct chromosome segregation and cytokinesis.[1] Aurora C's function is thought to be similar to Aurora B's.[1]

Inhibition of these kinases by this compound leads to a cascade of cellular events. Cells treated with this compound are unable to form functional spindle assemblies, bypass the mitotic spindle checkpoint, and fail to undergo cytokinesis.[1] This results in multiple rounds of DNA replication without cell division (endoreduplication), leading to polyploidy and eventual cell death through apoptosis.[1][5] Due to its targeted effect on mitotic cells, this compound is expected to have a greater impact on highly proliferative cancer cells compared to most normal, non-dividing cells.[1]

Data Presentation

In Vitro Inhibitory Activity of this compound

| Target/Cell Line | IC50 Value | Notes |

| Biochemical Assays | ||

| Aurora A | 9 nM[3][6][7] | |

| Aurora B | 31 nM[3][6][7] | |

| Aurora C | 3 nM[6] | Some sources report 6 nM[7]. |

| Cell-Based Assays | Anti-proliferative activity. | |

| A2780 (Ovarian Cancer) | 1.8 nM[3][7] | |

| HCT116 (Colon Carcinoma) | ~125 nM (48h)[6] | |

| HT29 (Colon Cancer) | 24 nM[3][7] | |

| Anaplastic Thyroid Cancer Cell Lines | 2.6 - 26.6 nM[8] |

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay

This protocol is designed to determine the effect of this compound on the viability and proliferation of a cancer cell line, such as HCT116 colorectal carcinoma cells.[6]

Materials:

-

This compound (this compound mesylate is also commonly used)[7]

-

Selected cancer cell line (e.g., HCT116)

-

Complete cell culture medium (e.g., McCoy's 5A for HCT116)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

96-well clear or white tissue culture plates (white plates for luminescence assays)[6]

-

CellTiter-Blue® Cell Viability Assay or CellTiter-Glo® Luminescent Cell Viability Assay kit[6]

-

Multichannel pipette

-

Plate reader (fluorescence or luminescence capable)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line in T-75 flasks until they reach 70-80% confluency.

-

Wash the cells with PBS, and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

-

Seed the cells into a 96-well plate at a density of 1,500-2,000 cells per well in 100 µL of complete medium.[6]

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock.

-

Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. It is recommended to prepare these at 2x the final concentration.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO-containing medium at the same concentration as the highest this compound dose).

-

Incubate the plate for the desired time period (e.g., 48 hours, 72 hours, or 5 days).[6]

-

-

Assessing Cell Viability:

-

For CellTiter-Blue®:

-

Add 20 µL of CellTiter-Blue® reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

-

For CellTiter-Glo®:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence.

-

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration.

-

Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

-

Protocol 2: Apoptosis Assay

This protocol measures the induction of apoptosis via caspase-3 and caspase-7 activity.

Materials:

-

All materials from Protocol 1

-

Caspase-Glo® 3/7 Assay kit[6]

Procedure:

-

Follow steps 1 and 2 from Protocol 1. A 24-hour treatment period is often sufficient to observe apoptosis induction.[6]

-

Apoptosis Measurement:

-

Equilibrate the 96-well plate and the Caspase-Glo® 3/7 reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

-

Gently mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours.

-

Measure the luminescence of each well with a plate-reading luminometer.

-

Visualizations

Caption: this compound inhibits Aurora kinases, disrupting mitosis and leading to cell death.

Caption: Workflow for in vitro cell-based assays with this compound.

Combination Therapies

This compound has shown synergistic effects when used in combination with other chemotherapeutic agents, particularly those that target the mitotic spindle, such as docetaxel and vincristine.[9] The most profound anti-proliferative effects are often observed with sequential administration, where cells are first treated with this compound, followed by the microtubule-targeting agent.[5][9] This approach is thought to augment mitotic catastrophe and subsequent cell death.[9] When designing combination studies, consider both concurrent and sequential dosing schedules to identify the most effective treatment regimen.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Facebook [cancer.gov]

- 3. apexbt.com [apexbt.com]

- 4. This compound, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. The Aurora kinase inhibitor this compound shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Assay Guidelines for the Aurora Kinase Inhibitor SNS-314

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of SNS-314, a potent and selective pan-Aurora kinase inhibitor. The following guidelines are designed to assist researchers in evaluating the biochemical and cellular effects of this compound.

Introduction to this compound

This compound is a small molecule inhibitor targeting Aurora kinases A, B, and C, which are crucial regulators of mitosis.[1] Overexpression of these kinases is common in various cancers, making them attractive therapeutic targets.[2] this compound inhibits these kinases by competing with ATP, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells.[2][3] This document outlines key in vitro assays to quantify the potency and cellular effects of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting Aurora kinases, which play pivotal roles in cell division. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[2] Aurora C's functions are less defined but are believed to overlap with Aurora B.[2] Inhibition of these kinases by this compound disrupts the mitotic checkpoint, leading to endoreduplication and ultimately, apoptosis.[2]

Caption: this compound inhibits Aurora kinases, disrupting mitosis and inducing apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound across various biochemical and cell-based assays.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| Aurora A | 9 | Homogeneous Time-Resolved Fluorescence (HTRF) | [4][5] |

| Aurora B | 31 | Homogeneous Time-Resolved Fluorescence (HTRF) | [4][5] |

| Aurora C | 3-6 | Homogeneous Time-Resolved Fluorescence (HTRF) | [4][5] |

Table 2: Cellular Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |

| HCT116 | Colon Carcinoma | ~125 | CellTiter-Blue | [6] |

| A2780 | Ovarian Cancer | 1.8 | Proliferation Assay | [4] |

| PC-3 | Prostate Cancer | - | Proliferation Assay | [4] |

| HeLa | Cervical Cancer | - | Proliferation Assay | [4] |

| MDA-MB-231 | Breast Cancer | - | Proliferation Assay | [4] |

| H-1299 | Lung Cancer | - | Proliferation Assay | [4] |

| HT29 | Colon Cancer | 24 | Proliferation Assay | [4] |

Note: IC50 values can vary depending on the specific assay conditions and cell line.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Biochemical Kinase Inhibition Assay (HTRF)

This protocol describes a method to determine the IC50 of this compound against Aurora kinases using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[4]

Caption: Workflow for the HTRF-based Aurora kinase inhibition assay.

Materials:

-

Aurora A, B, or C enzyme

-

Biotinylated histone H3 peptide substrate

-

ATP

-

This compound

-

Assay Buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl2, 0.1% BSA, 0.05% Tween 20, 1 mM DTT)[4]

-

EDTA solution

-

HTRF Detection Reagents (e.g., Europium-labeled anti-phospho-histone H3 antibody and Streptavidin-XL665)

-

384-well low-volume white plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute in Assay Buffer.

-

Add the diluted this compound to the wells of a 384-well plate.

-

Add the Aurora kinase enzyme to the wells and incubate briefly.

-

Initiate the kinase reaction by adding the biotinylated peptide substrate and ATP (at a concentration around the Km for the enzyme).[4]

-

Incubate the reaction at 25°C for 1 hour.[4]

-

Stop the reaction by adding EDTA.[4]

-

Add the HTRF detection reagents.

-

Incubate at room temperature for 60 minutes to allow for signal development.

-

Read the plate on an HTRF-compatible microplate reader.

-

Calculate the HTRF ratio and plot the dose-response curve to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.[6]

Materials:

-

Cancer cell lines (e.g., HCT116)

-

Cell culture medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled 96-well plate at a density of 1,500-2,000 cells/well and allow them to adhere overnight.[6]

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Treat the cells with the this compound dilutions and incubate for 72 hours.[6]

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Assay (Caspase-Glo® 3/7)

This assay quantifies apoptosis by measuring the activity of caspases 3 and 7.[6]

Materials:

-

Cancer cell lines

-

Cell culture medium

-

This compound

-

Caspase-Glo® 3/7 Assay kit

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate.

-

Treat cells with this compound for a specified period (e.g., 24 hours).

-

Equilibrate the plate to room temperature.

-

Add Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently and incubate at room temperature for 1-2 hours.

-

Measure the luminescence. An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis.

Inhibition of Histone H3 Phosphorylation (Western Blot)

This protocol assesses the in-cell activity of this compound by measuring the phosphorylation of histone H3, a direct substrate of Aurora B.[7]

Caption: Workflow for Western blot analysis of histone H3 phosphorylation.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer

-

Protein assay reagents (e.g., BCA kit)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total-Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with various concentrations of this compound for a defined period (e.g., 1-24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein lysate by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the image using a chemiluminescence detection system. A decrease in the phospho-histone H3 signal relative to the total histone H3 signal indicates inhibition of Aurora B by this compound.

Troubleshooting and Considerations

-

Solubility: this compound is soluble in DMSO.[6] Prepare a high-concentration stock solution in DMSO and dilute it in an aqueous buffer or cell culture medium for experiments. Avoid repeated freeze-thaw cycles.

-

Cell Line Sensitivity: The potency of this compound can vary between different cell lines. It is recommended to test a panel of cell lines to determine the spectrum of activity.

-

Assay Controls: Always include appropriate positive and negative controls in each experiment. For example, use a known Aurora kinase inhibitor as a positive control in the kinase assay and untreated cells as a negative control in cell-based assays.

-

Data Analysis: Use appropriate software to analyze dose-response curves and calculate IC50 values. Ensure that the data is statistically sound by performing experiments in replicate.

By following these guidelines, researchers can effectively evaluate the in vitro properties of this compound and gain a deeper understanding of its mechanism of action as an Aurora kinase inhibitor.

References

- 1. ulab360.com [ulab360.com]

- 2. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 3. promega.com [promega.com]

- 4. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]

- 5. ch.promega.com [ch.promega.com]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 7. Apoptosis Assay [bio-protocol.org]

Application Notes and Protocols: SNS-314 and Doxorubicin Combination Therapy Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of preclinical findings and detailed experimental protocols for studying the combination of SNS-314, a pan-Aurora kinase inhibitor, and doxorubicin, an anthracycline chemotherapeutic agent. The information is intended to guide researchers in designing and executing studies to evaluate the potential synergistic or additive effects of this drug combination in cancer models.

Introduction to this compound and Doxorubicin

This compound is a potent and selective inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis.[1] Overexpression of Aurora kinases is common in various cancers, making them attractive therapeutic targets.[2] Inhibition of these kinases by this compound disrupts mitotic progression, leading to defects in chromosome alignment and cytokinesis, ultimately resulting in cell death.[3] this compound has demonstrated anti-proliferative activity in a broad range of tumor cell lines.[4]

Doxorubicin is a widely used chemotherapeutic agent that primarily functions by intercalating into DNA and inhibiting the action of topoisomerase II.[5] This disruption of DNA replication and repair processes leads to cell cycle arrest and apoptosis.[5][6] Its broad-spectrum activity has made it a cornerstone of many cancer treatment regimens.[7]

Preclinical Data Summary

Direct studies on the combination of this compound and doxorubicin are limited. However, a key study investigated the effects of this compound in combination with a panel of chemotherapeutic agents, including the structurally and functionally similar anthracycline, daunomycin , in the HCT116 colorectal carcinoma cell line.

The findings from this study indicated that sequential administration of this compound followed by daunomycin resulted in a predominantly additive anti-proliferative effect.[2] It is important to note that studies with other Aurora kinase inhibitors and doxorubicin have shown varied results, from antagonism to no antagonism, suggesting that the interaction may be cell-line specific or dependent on the specific Aurora kinase inhibitor.[8][9] For instance, the Aurora kinase B inhibitor AZD1152-hQPA showed an antagonistic effect with doxorubicin in HeLa cells, which was associated with an upregulation of AURKB by doxorubicin.[8][9]

Quantitative Data from Preclinical Studies

The following tables summarize the available quantitative data for this compound as a single agent and in combination with daunomycin.

Table 1: Single-Agent Activity of this compound

| Parameter | Value | Cell Line(s) | Reference(s) |

| IC50 (Aurora A) | 9 nM | Biochemical Assay | [4] |

| IC50 (Aurora B) | 31 nM | Biochemical Assay | [4] |

| IC50 (Aurora C) | 6 nM | Biochemical Assay | [4] |

| EC50 (Cell Proliferation) | ~5 nM | HCT116 | [3] |

| IC50 (Cell Proliferation) | 1.8 nM - 24 nM | A2780, PC-3, HeLa, MDA-MB-231, H-1299, HT29 | [4] |

Table 2: Combination Activity of this compound and Daunomycin in HCT116 Cells

| Dosing Schedule | Combination Effect | CI50 Value* | Reference(s) |

| Concurrent | Additive | Not Reported | [2] |

| Sequential (this compound -> Daunomycin) | Additive | Not Reported | [2] |

| Sequential (Daunomycin -> this compound) | Additive | Not Reported | [2] |

*CI50 refers to the Combination Index at 50% growth inhibition. While the specific values were not provided in the primary text, the study characterized the interaction as additive based on CI analysis.[2] For a detailed explanation of the Combination Index, refer to the Chou-Talalay method.[10][11]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known mechanisms of action of this compound and doxorubicin, and a proposed model for their combined effect.

Experimental Protocols

The following are detailed protocols for key experiments to assess the combination of this compound and doxorubicin.

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from the manufacturer's instructions and is suitable for determining the IC50 values of single agents and the effects of the combination on cell proliferation.[12][13][14]

Materials:

-

Cell line of interest (e.g., HCT116)

-

Complete growth medium

-

This compound and Doxorubicin

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in opaque-walled multi-well plates at a predetermined density to ensure logarithmic growth over the course of the experiment and incubate overnight.

-

Prepare serial dilutions of this compound and doxorubicin in complete growth medium.

-

For single-agent dose-response curves, treat cells with increasing concentrations of each drug.

-

For combination studies, a checkerboard matrix of concentrations of both drugs should be used.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the untreated control and determine IC50 values and Combination Indices (CI) using appropriate software (e.g., CompuSyn). A CI value less than 1 indicates synergy, equal to 1 indicates an additive effect, and greater than 1 indicates antagonism.[10][11]

Apoptosis Assay (Caspase-Glo® 3/7)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[15][16]

Materials:

-

Treated cells from the combination study

-

Caspase-Glo® 3/7 Assay kit (Promega)

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Seed and treat cells with this compound, doxorubicin, or the combination as described in the cell viability assay protocol. A positive control for apoptosis (e.g., staurosporine) should be included.

-

Equilibrate the plate to room temperature.

-

Add Caspase-Glo® 3/7 Reagent in a volume equal to the cell culture medium in each well.

-

Gently mix the contents on a plate shaker.

-

Incubate at room temperature for 1 to 3 hours.

-

Measure the luminescence, which is proportional to the amount of caspase 3/7 activity.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of the this compound and doxorubicin combination in a mouse xenograft model.[17][18]

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Cancer cell line (e.g., HCT116)

-

Matrigel (optional, can improve tumor take rate)

-

This compound and doxorubicin formulations for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.[18]

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, doxorubicin alone, combination).[19]

-

Administer the drugs according to a predetermined dosing schedule. Dosing can be intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.), depending on the drug's properties. For this compound, i.p. administration has been reported.[4]

-

Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume (Volume = (Length x Width²)/2).

-

Monitor animal body weight and general health as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Experimental Workflow for a Combination Study

The following diagram outlines a typical workflow for a comprehensive preclinical study of the this compound and doxorubicin combination.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The Aurora kinase inhibitor this compound shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. adipogen.com [adipogen.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Doxorubicin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. In vitro evaluation of a combination treatment involving anticancer agents and an aurora kinase B inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 13. OUH - Protocols [ous-research.no]

- 14. ch.promega.com [ch.promega.com]

- 15. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 16. ulab360.com [ulab360.com]

- 17. Mouse xenograft tumor model [bio-protocol.org]

- 18. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 19. reactionbiology.com [reactionbiology.com]

Application Notes and Protocols for Cell Cycle Analysis Using SNS-314 in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNS-314 is a potent and selective pan-Aurora kinase inhibitor, targeting Aurora A, B, and C with high affinity.[1][2] These serine/threonine kinases are crucial regulators of mitosis, playing pivotal roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[3] Dysregulation of Aurora kinases is a common feature in many cancers, making them attractive targets for therapeutic intervention. This compound exerts its anti-proliferative effects by disrupting mitotic progression, leading to failed cell division, endoreduplication (the replication of the genome without subsequent mitosis), and ultimately, apoptosis.[2] This mechanism of action results in a characteristic cell cycle arrest, primarily at the G2/M phase, and the emergence of a polyploid cell population, both of which can be quantitatively analyzed using flow cytometry.

These application notes provide a comprehensive guide for utilizing this compound in cell cycle analysis by flow cytometry, offering detailed protocols for cell treatment, staining, and data acquisition, along with expected outcomes and data presentation formats.

Mechanism of Action of this compound

This compound inhibits all three Aurora kinase isoforms, leading to a cascade of mitotic failures. Inhibition of Aurora A disrupts centrosome separation and spindle formation, while inhibition of Aurora B interferes with the spindle assembly checkpoint and cytokinesis.[3] This dual inhibition prevents the proper alignment and segregation of chromosomes, ultimately causing cells to exit mitosis without dividing, a phenomenon known as mitotic slippage. The result is the formation of large, polyploid cells with a DNA content greater than 4N.

dot

Caption: Mechanism of this compound action on the cell cycle.

Data Presentation

The following tables summarize the expected quantitative data from cell cycle analysis of HCT116 cells treated with this compound for 24 and 48 hours. The data is representative of the effects observed with potent Aurora kinase inhibitors, demonstrating a dose-dependent increase in the G2/M and polyploid populations.

Table 1: Cell Cycle Distribution of HCT116 Cells after 24-hour this compound Treatment

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Polyploidy (>4N) (%) |

| Vehicle (DMSO) | 55.2 ± 2.5 | 15.3 ± 1.8 | 29.5 ± 2.1 | < 1 |

| This compound (10 nM) | 48.1 ± 3.1 | 12.5 ± 1.5 | 38.4 ± 2.8 | 1.0 ± 0.5 |

| This compound (50 nM) | 35.7 ± 2.8 | 9.8 ± 1.2 | 50.1 ± 3.5 | 4.4 ± 1.1 |

| This compound (100 nM) | 25.4 ± 2.2 | 7.2 ± 0.9 | 58.9 ± 4.1 | 8.5 ± 1.8 |

Table 2: Cell Cycle Distribution of HCT116 Cells after 48-hour this compound Treatment

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Polyploidy (>4N) (%) |

| Vehicle (DMSO) | 58.1 ± 3.0 | 14.8 ± 1.9 | 27.1 ± 2.4 | < 1 |

| This compound (10 nM) | 40.2 ± 3.5 | 10.1 ± 1.3 | 45.2 ± 3.9 | 4.5 ± 1.2 |

| This compound (50 nM) | 28.9 ± 2.9 | 6.5 ± 0.8 | 55.3 ± 4.8 | 9.3 ± 2.0 |

| This compound (100 nM) | 18.3 ± 2.1 | 4.1 ± 0.6 | 60.1 ± 5.2 | 17.5 ± 2.9 |

Experimental Protocols

This section provides a detailed methodology for cell cycle analysis using this compound and propidium iodide (PI) staining with flow cytometry.

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Seeding: Seed HCT116 cells (or other cell lines of interest) in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the time of harvest.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.

-

Cell Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared media containing this compound or vehicle control.

-

Incubation: Incubate the cells for the desired time points (e.g., 24 and 48 hours) at 37°C in a humidified incubator with 5% CO2.

dot

Caption: Experimental workflow for cell cycle analysis.

Protocol 2: Sample Preparation and Propidium Iodide Staining

-

Cell Harvesting:

-

For adherent cells, aspirate the media and wash the cells once with PBS.

-

Add trypsin and incubate until cells detach.

-

Neutralize the trypsin with a complete medium and transfer the cell suspension to a 15 mL conical tube.

-

For suspension cells, directly transfer the cell suspension to a 15 mL conical tube.

-

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

-

Fixation:

-

Gently vortex the cell suspension.

-

While vortexing, slowly add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

-

-

Rehydration and Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Carefully aspirate the ethanol and resuspend the pellet in 1 mL of PBS.

-

Centrifuge again at 500 x g for 5 minutes and aspirate the PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution (see below for recipe).

-

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within 1-2 hours.

PI Staining Solution Recipe (1 mL):

-

Propidium Iodide: 50 µg (from a 1 mg/mL stock)

-

RNase A: 100 µg (from a 10 mg/mL stock)

-

Triton X-100: 1 µL (0.1% final concentration)

-

PBS to 1 mL

Protocol 3: Flow Cytometry Data Acquisition and Analysis

-

Instrument Setup:

-

Use a flow cytometer equipped with a 488 nm or 561 nm laser for PI excitation.

-

Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the single-cell population and exclude debris and aggregates.

-

Collect PI fluorescence in the appropriate channel (e.g., PE-Texas Red or a similar channel with a bandpass filter around 610/20 nm).

-

Ensure the instrument is set to collect linear fluorescence for DNA content analysis.

-

-

Data Acquisition:

-

Acquire data for at least 10,000-20,000 single-cell events per sample.

-

Use the vehicle-treated sample to adjust the voltage of the PI detector so that the G0/G1 peak is positioned appropriately on the histogram (e.g., around channel 200 on a 1024-channel scale).

-

-

Data Analysis:

-

Gate on the single-cell population using a doublet discrimination plot (e.g., FSC-H vs. FSC-A).

-

Generate a histogram of PI fluorescence for the single-cell population.

-

Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

A population with a DNA content greater than 4N can be gated and quantified as the polyploid population.

-

dot

Caption: Logical relationship of this compound treatment and flow cytometry outcome.

Troubleshooting

-

High CV of G0/G1 peak: Ensure a single-cell suspension before fixation. Optimize the staining time and PI concentration. Run samples at a low flow rate.

-

Excessive cell debris: Handle cells gently during harvesting and washing. Consider using a viability dye to exclude dead cells before fixation if analyzing apoptosis is also a goal.

-

Cell clumping: Ensure proper trypsinization and resuspend the pellet thoroughly before fixation. Filter the stained sample through a nylon mesh before analysis.

By following these detailed application notes and protocols, researchers can effectively utilize this compound to study cell cycle progression and leverage the power of flow cytometry to quantify its potent anti-mitotic effects.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Aurora kinase inhibitor this compound shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for SNS-314 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNS-314 is a potent and selective pan-inhibitor of Aurora kinases A, B, and C, crucial regulators of mitotic progression.[1][2] Overexpression of Aurora kinases is a common feature in many human cancers, making them attractive targets for cancer therapy.[3] this compound inhibits these kinases, leading to a bypass of the mitotic spindle checkpoint, failure of cytokinesis, and subsequent endoreduplication and apoptosis in proliferating cancer cells.[1] These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize inhibitors of the Aurora kinase pathway, with a focus on the activity of this compound.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of Aurora kinases A, B, and C. These kinases play distinct but critical roles in cell division:

-

Aurora A: Regulates centrosome maturation and separation, and the formation of the mitotic spindle.

-

Aurora B: A key component of the chromosomal passenger complex, it is essential for proper chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint.

-

Aurora C: While less understood, its function is thought to overlap with Aurora B.

By inhibiting these kinases, this compound disrupts the tightly regulated process of mitosis, leading to mitotic catastrophe and cell death in rapidly dividing cancer cells.[1]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SNS-314 Dosage for In Vivo Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SNS-314 in in vivo studies. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective pan-inhibitor of Aurora kinases A, B, and C.[1][2][3] Its primary mechanism of action in cancer cells is the disruption of mitosis. By inhibiting Aurora kinases, particularly Aurora B, this compound prevents the proper formation of the mitotic spindle and the subsequent separation of chromosomes, leading to a failure of cytokinesis (cell division).[1] This results in cells with multiple copies of DNA (endoreduplication) and ultimately triggers apoptotic cell death.[1]

Q2: What is a recommended starting dosage for this compound in mouse xenograft models?

A2: Based on preclinical studies with human colon cancer (HCT116) xenografts in mice, effective doses of this compound have been reported in the range of 50-150 mg/kg.[2][4] A common starting point is 50 mg/kg and 100 mg/kg, which have been shown to effectively inhibit the in vivo target, histone H3 phosphorylation, and suppress tumor growth.[2]

Q3: How should this compound be formulated for in vivo administration?

A3: this compound can be formulated for intraperitoneal (i.p.) injection. One successful formulation involves creating a suspension in 20% Captisol®. Another option is to first dissolve the compound in a small amount of DMSO and then dilute it with a vehicle such as corn oil to achieve the desired final concentration. For a solution, this compound can be dissolved in a vehicle composed of DMSO, PEG300, Tween-80, and saline. It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals.

Q4: What are the key pharmacodynamic markers to assess this compound activity in vivo?

A4: The most direct and widely used pharmacodynamic (PD) biomarker for assessing the in vivo activity of Aurora B inhibitors like this compound is the inhibition of histone H3 phosphorylation at Serine 10 (p-H3).[2] This can be measured in tumor tissue lysates via methods such as western blotting or immunohistochemistry. A dose-dependent reduction in p-H3 levels indicates target engagement and biological activity of this compound.[2]

Troubleshooting Guide

Issue 1: No significant tumor growth inhibition is observed at the initial doses.

-

Question: I have been treating my mouse xenograft model with 50 mg/kg of this compound, but I am not observing any significant anti-tumor effect. What should I do?

-

Answer:

-

Verify Target Engagement: Before escalating the dose, it is critical to confirm that this compound is hitting its target in the tumor tissue. Collect tumor samples at various time points after dosing (e.g., 2, 6, 10, and 24 hours) and analyze the levels of phosphorylated histone H3 (p-H3) by western blot or IHC. A lack of p-H3 inhibition suggests a potential issue with drug delivery, metabolism, or formulation.[2]

-

Dose Escalation: If target engagement is confirmed but efficacy is low, a dose escalation study is warranted. Based on published data, you can increase the dose to 100 mg/kg or 125 mg/kg.[4] Monitor the animals closely for any signs of toxicity.

-

Optimize Dosing Schedule: The frequency and duration of treatment can significantly impact efficacy. Consider alternative dosing schedules that have been shown to be effective, such as bi-weekly administration or a cycle of 5 days on followed by 9 days off.[2]

-

Re-evaluate the Xenograft Model: The sensitivity of different tumor models to Aurora kinase inhibitors can vary. Ensure that the cell line used for the xenograft is known to be sensitive to this compound in vitro.

-

Issue 2: Unexpected animal toxicity is observed.

-

Question: My mice are showing signs of toxicity (e.g., significant weight loss, lethargy) after treatment with this compound. How can I mitigate this?

-

Answer:

-

Dose De-escalation: The most immediate step is to reduce the dose. If you are at a higher dose, consider stepping down to a lower, previously tolerated dose.

-

Adjust Dosing Schedule: Toxicity can sometimes be managed by altering the dosing schedule. Increasing the interval between doses (e.g., from every day to every other day, or from weekly to bi-weekly) can allow the animals to recover.

-

Evaluate Formulation Vehicle: The vehicle used for drug delivery can sometimes contribute to toxicity. Ensure that the concentration of solvents like DMSO is within a safe range for your animal model. Consider trying an alternative, well-tolerated formulation.

-

Supportive Care: Provide supportive care to the animals as recommended by your institution's animal care and use committee. This may include providing supplemental nutrition and hydration.

-

Monitor Hematological Parameters: Aurora kinase inhibitors can sometimes cause myelosuppression. If toxicity persists, consider performing complete blood counts (CBCs) to check for effects on white blood cells, red blood cells, and platelets.

-

Issue 3: High variability in tumor response within the same treatment group.

-

Question: I am seeing a wide range of tumor growth inhibition in mice receiving the same dose of this compound. What could be the cause?

-

Answer:

-

Inconsistent Dosing: Ensure accurate and consistent administration of the drug. For intraperitoneal injections, technique is crucial to ensure the full dose is delivered to the peritoneal cavity.

-

Tumor Size at Treatment Initiation: The size of the tumors when treatment begins can influence the response. Aim to start treatment when tumors have reached a consistent, pre-determined size across all animals.

-

Animal Health and Stress: The overall health and stress levels of the animals can impact treatment outcomes. Ensure proper housing, handling, and environmental conditions.

-

Tumor Heterogeneity: The inherent biological variability within the xenograft model can lead to different responses. Ensure the cell line used is clonal and that you are using a sufficient number of animals per group to achieve statistical power.

-

Drug Formulation In-stability: If using a suspension, ensure it is homogenous before each injection to prevent variability in the administered dose. Prepare fresh formulations regularly.

-

Quantitative Data Summary

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| Aurora A | - | 9[3] |

| Aurora B | - | 31[3] |

| Aurora C | - | 3[3] |

| A2780 | Ovarian Cancer | 1.8[5] |

| HT29 | Colon Cancer | 24[5] |

Table 2: In Vivo Dosage and Efficacy of this compound in HCT116 Xenograft Model

| Dosage (mg/kg) | Dosing Schedule | Key Outcome | Reference |

| 50 and 100 | Weekly, Bi-weekly, or 5 days on/9 days off | Dose-dependent inhibition of histone H3 phosphorylation and significant tumor growth inhibition. | [2] |

| 100, 125, 150 | Once daily or twice weekly for 5 days with a 9-day interval | Significantly reduced tumor volume. | [4] |

Experimental Protocols

Protocol 1: In Vivo Dose Optimization Study of this compound in a Mouse Xenograft Model

-

Cell Culture and Xenograft Implantation:

-

Culture HCT116 human colon carcinoma cells in appropriate media.

-

Subcutaneously inject 5 x 10^6 cells in a suitable volume of sterile PBS or media into the flank of immunocompromised mice (e.g., nude mice).

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

-

Animal Grouping and Randomization:

-

Measure tumor volumes and randomize mice into treatment groups (n=8-10 mice per group) to ensure an even distribution of initial tumor sizes.

-

Include a vehicle control group.

-

-

This compound Formulation:

-

Suspension: Weigh the required amount of this compound and suspend it in a sterile vehicle such as 20% Captisol® in water or 10% DMSO in corn oil. Ensure the suspension is homogenous by vortexing or sonicating before each use.

-

Solution: Dissolve this compound in 100% DMSO to create a stock solution. For dosing, dilute the stock solution with PEG300, Tween-80, and saline to the final desired concentration. A typical final vehicle composition might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

-

Drug Administration:

-

Administer this compound or vehicle control via intraperitoneal (i.p.) injection at the predetermined dosages and schedule (e.g., 50 mg/kg and 100 mg/kg, once daily or as determined by the study design).

-

-

Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor animal body weight and overall health status 2-3 times per week.

-

-

Pharmacodynamic Analysis:

-

At the end of the study, or at specific time points after the final dose, euthanize a subset of animals from each group.

-

Excise tumors and either snap-freeze in liquid nitrogen for western blot analysis or fix in formalin for immunohistochemistry (IHC).

-

For western blot, homogenize tumor tissue, extract proteins, and probe for total Histone H3 and phosphorylated Histone H3 (Ser10).

-

For IHC, embed fixed tumors in paraffin, section, and stain for p-H3.

-

-

Data Analysis:

-

Plot mean tumor growth curves for each treatment group.

-

Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Analyze p-H3 levels to confirm target engagement.

-

Perform statistical analysis to determine the significance of the observed effects.

-

Visualizations

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. selleckchem.com [selleckchem.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Issues in interpreting the in vivo activity of Aurora-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aurora B prevents delayed DNA replication and premature mitotic exit by repressing p21Cip1 - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting inconsistent results in Sns-314 experiments

Welcome to the technical support center for Sns-314 experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide clarity on experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound experiments in a question-and-answer format.

Q1: Why am I seeing variable IC50 values for this compound in my cell proliferation assays?

A1: Inconsistent IC50 values can arise from several factors:

-

Cell Line Specificity: Different cancer cell lines exhibit varying sensitivity to this compound. This can be influenced by the expression levels of Aurora kinases and the activation state of the kinase.[1][2]

-

p53 Status: The p53 status of your cell line can significantly impact the cellular response to Aurora A inhibition. Cells with wild-type p53 are more prone to apoptosis, while p53-deficient cells may undergo endoreduplication and polyploidy.[3]

-

Compound Stability and Solubility: Ensure your this compound stock solution is properly prepared and stored. This compound is soluble in DMSO, but moisture can reduce its solubility.[4] It is recommended to use fresh DMSO and prepare aliquots to avoid repeated freeze-thaw cycles.

-

Assay-Specific Variability: The choice of cell viability assay can influence results. For instance, assays based on metabolic activity (like CellTiter-Glo) versus membrane integrity can yield different IC50 values. It is crucial to maintain consistent assay conditions, including incubation times and reagent concentrations.

-

Experimental Conditions: Factors such as cell density at the time of treatment, passage number, and length of compound exposure can all affect the calculated IC50. Standardize these parameters across experiments.

Q2: My cell cycle analysis after this compound treatment shows a significant population of polyploid cells (>4N DNA content). Is this expected, and how should I interpret this?

A2: Yes, the appearance of a polyploid population is a known consequence of Aurora kinase inhibition.[5][6][7][8]

-

Mechanism: this compound inhibits Aurora B kinase, which is crucial for cytokinesis. Inhibition of Aurora B leads to a failure of cell division after mitosis, resulting in a single cell with double the DNA content (endoreduplication).[6][8] Repeated rounds of this process can lead to hyper-polyploidy.[5]

-

Interpretation: The presence of polyploid cells is an indicator of on-target activity of this compound. However, the ultimate fate of these cells can vary. In some cell lines, particularly those with functional p53 and RB, polyploidy can lead to cell cycle exit or senescence.[5][6] In RB and p53 defective cells, hyper-polyploidy may occur, and while these cells are viable, they often lose their long-term proliferative potential.[5][7]

-

Troubleshooting Unexpected Levels of Polyploidy:

-

Confirm Cell Line p53/RB Status: The genetic background of your cells is a key determinant of the response to Aurora B inhibition.

-

Analyze Time-Course: Assess polyploidy at different time points after this compound treatment to understand the dynamics of its induction and the eventual cell fate.

-

Rule Out Off-Target Effects: While polyploidy is an expected on-target effect, ensure that the observed phenotype is not due to off-target activities by comparing your results with those from other structurally different Aurora kinase inhibitors.

-

Q3: I am not observing the expected synergistic effect when combining this compound with another chemotherapeutic agent.

A3: The synergy between this compound and other drugs is highly dependent on the experimental design, particularly the scheduling of drug administration.[9][10]

-

Sequential vs. Concurrent Dosing: Studies have shown that sequential administration of this compound followed by a microtubule-targeted agent (like docetaxel or vincristine) results in the most profound synergistic effects.[9] Concurrent administration may only lead to additive effects.[9]

-

Mechanism of Synergy: this compound-induced inhibition of the mitotic spindle assembly checkpoint can augment the effects of spindle toxins, leading to mitotic catastrophe and cell death.[9] The timing of administration is critical to exploit this mechanism.

-

Optimizing Dosing Schedule:

-

Pre-treatment with this compound: Treat cells with this compound for a period (e.g., 24 hours) to induce mitotic arrest before introducing the second agent.[4]

-

Vary Incubation Times: Experiment with different pre-incubation and co-incubation times to find the optimal window for synergistic interaction.

-

Dose-Response Matrix: To systematically evaluate synergy, perform a dose-response matrix experiment with varying concentrations of both drugs.

-

Q4: My dose-response curve for this compound plateaus at a low level of efficacy, not reaching 100% cell death.

A4: This can be an intriguing result with several potential explanations:

-